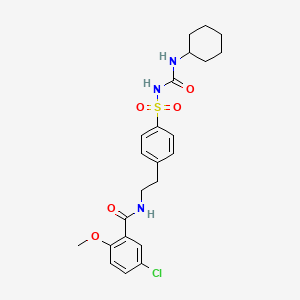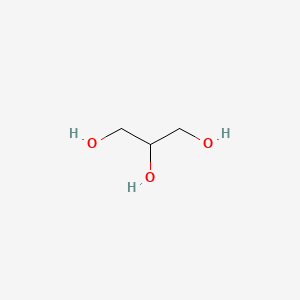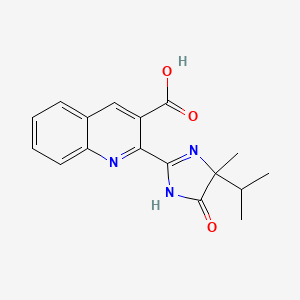
Imazaquin
Descripción general
Descripción
Imazaquin is an imidazolinone herbicide used to control a broad spectrum of weed species . It contains an imidazolinone core and is typically a colorless or white solid, although commercial samples can appear brown or tan .
Synthesis Analysis
Imazaquin was first discovered in the 1970s at American Cyanamid’s Agricultural Research Division . The initial lead molecule was phthalimide, which was later found to exhibit herbicidal activity . Further exploration resulted in the formation of the first imidazolinone herbicide .Molecular Structure Analysis
Imazaquin has a chemical formula of C17H17N3O3 and a molar mass of 311.341 g·mol −1 . It features an imidazolinone ring with a carboxylic acid group attached to the backbone .Chemical Reactions Analysis
Imazaquin inhibits the synthesis of acetolactate synthase (ALS), an enzyme that participates in the biosynthesis of the amino acids valine, leucine, and isoleucine .Physical And Chemical Properties Analysis
Imazaquin has a density of 1.35 g/cm3, a melting point of 219 to 222 °C, and is soluble in water at 25 °C: 60-120 ppm . It has a log P value of 1.474±0.662, a vapor pressure of 0.013 mPa @ 60 °C, and an acidity (pKa) of 3.10±0.30 .Aplicaciones Científicas De Investigación
1. Phytotoxicity Estimation in Soil to Sorghum
- Application Summary : Imazaquin is used to determine the toxicity and obtain a comparable concentration that inhibits growth by 50% (IC50) in different soils .
- Methods of Application : The concentrations of imazaquin in CaCl2 (C CaCl2) and H2O (C H2O) extraction and in in situ pore water (C PW) were adopted for the estimation of IC50 to sorghum .
- Results : The IC50 values based on C CaCl2 and C H2O were 0.06 mg L−1 in soil Ansai (AS) to 0.13 mg L−1 in soil Huajiachi (HJC), 0.32 mg L−1 in soil AS to 0.71 mg L−1 in soil HJC, respectively .
2. Persistence in Different Tillage Systems
- Application Summary : The effects of tillage and herbicide application method on the persistence and residual activity of imazaquin were investigated .
- Methods of Application : Herbicides were applied preemergence and preplant incorporated to conventional- and reduced-tillage soybeans .
- Results : In 1988, all three herbicides applied preplant incorporated dissipated more slowly than in preemergence treatments .
3. Herbicide Resistance in Weeds
- Application Summary : Imazaquin is used in the study of herbicide resistance in various weed species .
- Methods of Application : The study involves the initiation of uptake, translocation, and metabolism studies .
- Results : It was found that Entireleaf morning glory metabolized slightly more imazaquin than pitted morning glory in treated leaves .
4. Control of Euphorbia heterophylla in Cowpea
- Application Summary : Imazaquin is used for the control of Euphorbia heterophylla, a weed that is resistant to most herbicides, in cowpea plots .
- Methods of Application : The study involved early and late post-emergence application of imazaquin .
- Results : Early post-emergence application of imazaquin resulted in better weed control efficacy (73.3%), lower weed population and lower weed dry weight, as well as greater pod dry weight per pot (15.1 g/pot) compared to late application .
5. Temperature Effects on Bioavailability, Uptake, and Metabolism in Corn
- Application Summary : This study investigated the effects of soil temperature on the response of corn to Imazaquin soil residues .
- Methods of Application : Growth chamber experiments were conducted to determine the effects of soil temperature on the response of corn to Imazaquin soil residues .
- Results : Higher soil temperatures increased the translocation of Imazaquin from root to shoot tissue in both soils. In the sandy loam soil, Imazaquin metabolism in root tissue decreased as soil temperature increased, with twice as much parent herbicide recovered from roots of plants grown under the highest compared with the lowest temperature treatments .
6. Weed Control in Soybeans
- Application Summary : Imazaquin is used for the control of a wide range of broadleaf weeds in soybean crops .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves the application of the herbicide to the soil or plants in the field .
- Results : The results are not specified in the source, but the use of Imazaquin is widespread, indicating its effectiveness in controlling broadleaf weeds in soybean crops .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13/h4-9H,1-3H3,(H,21,22)(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABMTIJINOIHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81335-47-9 (mono-ammonium salt), 115787-29-6 (mono-K salt), 81335-46-8 (mono-Na salt), 81335-49-1 (Ca salt) | |
| Record name | Imazaquin [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3024152 | |
| Record name | Imazaquin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or tan solid; Technical product: Odorless white solid; [HSDB] Yellowish grey solid; [EFSA] | |
| Record name | Imazaquin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9453 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Sol in water /Imazaquin ammonium salt/, Slightly soluble in some organic solvents., Sol in water @ 25 °C: 60-120 ppm | |
| Record name | IMAZAQUIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<0.013 mPa @ 60 °C | |
| Record name | IMAZAQUIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Imazaquin | |
Color/Form |
Colorless solid, Tan solid, Crystals from hexane + ethyl acetate | |
CAS RN |
81335-37-7 | |
| Record name | Imazaquin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81335-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imazaquin [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imazaquin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMAZAQUIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LZY7C31XA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IMAZAQUIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
219-222 °C (decomposition) | |
| Record name | IMAZAQUIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

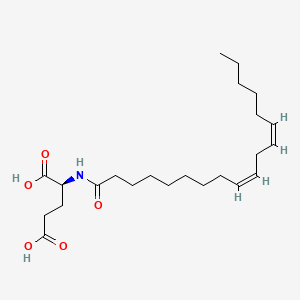
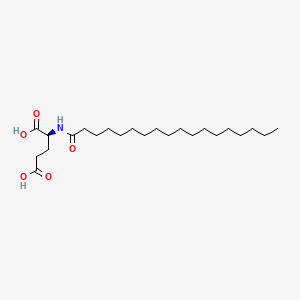
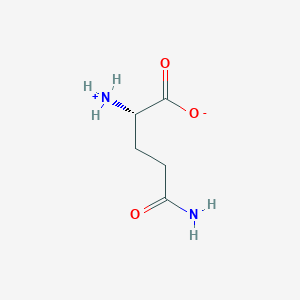
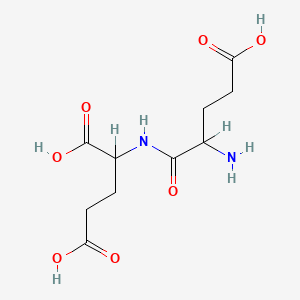
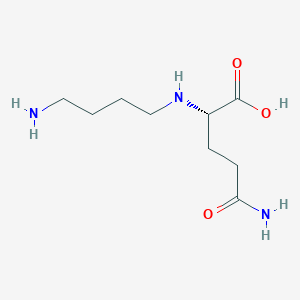
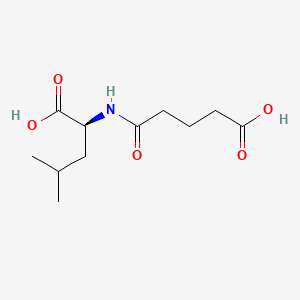
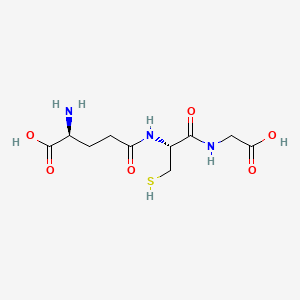
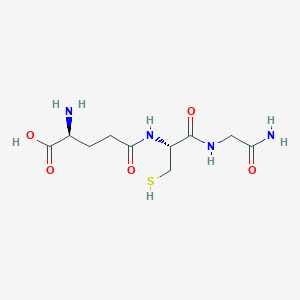
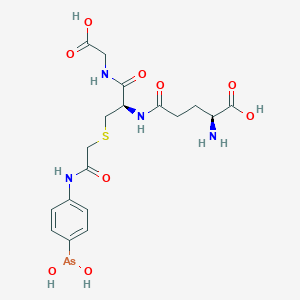
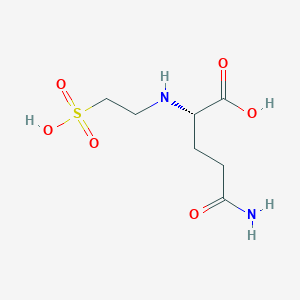
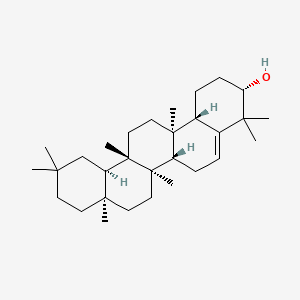
![Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1671677.png)
